molecular formula C20H23N3OS B2635545 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 893969-86-3

3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Cat. No.: B2635545
CAS No.: 893969-86-3
M. Wt: 353.48
InChI Key: MFJIJCIVTLIQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry

The compound 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is systematically named according to IUPAC guidelines as follows:

  • Root structure : Propanamide (a three-carbon chain with an amide group at position 1).
  • Substituents :
    • A cyclohexyl group at position 3 of the propanamide backbone.
    • A phenyl ring at the amide nitrogen, substituted at position 3 with an imidazo[2,1-b]thiazole moiety.

The CAS Registry Number for this compound is 893969-86-3 . Its molecular formula is C$${20}$$H$${23}$$N$$_{3}$$OS , yielding a molecular weight of 353.48 g/mol .

Table 1: Key Identifiers

Property Value
IUPAC Name This compound
CAS Number 893969-86-3
Molecular Formula C$${20}$$H$${23}$$N$$_{3}$$OS
Molecular Weight 353.48 g/mol

The nomenclature reflects the hierarchical prioritization of functional groups, with the amide group (-CONH-) serving as the principal characteristic. The cyclohexyl and imidazo[2,1-b]thiazole substituents are assigned positions based on Cahn-Ingold-Prelog rules.

Structural Relationship to Imidazo[2,1-b]thiazole Derivatives

The imidazo[2,1-b]thiazole scaffold is a bicyclic heterocycle comprising fused imidazole and thiazole rings. In this compound, the imidazo[2,1-b]thiazole unit is linked to a phenyl ring at position 6, distinguishing it from simpler derivatives like 3-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide (PubChem CID: 711478).

Key Structural Features :

  • Heterocyclic Core : The imidazo[2,1-b]thiazole moiety contributes to planar rigidity, enhancing π-π stacking interactions with biological targets.
  • Propanamide Linker : The three-carbon chain between the cyclohexyl group and the amide nitrogen introduces conformational flexibility, potentially optimizing binding kinetics.
  • Phenyl Spacer : The phenyl ring positions the imidazo[2,1-b]thiazole moiety for sterically favorable interactions with hydrophobic protein pockets.

Table 2: Comparison with Related Imidazo[2,1-b]thiazole Derivatives

Compound Molecular Formula Key Structural Difference
This compound C$${20}$$H$${23}$$N$$_{3}$$OS Phenyl-linked imidazo[2,1-b]thiazole
(E)-3-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-5-yl)-1-phenylprop-2-en-1-one C$${20}$$H$${15}$$FN$$_{2}$$OS Chalcone conjugate lacking cyclohexyl group

The presence of both cyclohexyl and imidazo[2,1-b]thiazole groups in the target compound suggests synergistic effects in modulating biological targets such as kinases or tubulin.

Comparative Analysis with Arylcyclohexylamine Analogues

Arylcyclohexylamines, such as fexofenadine-related Compound A (CAS 76811-98-8), share a cyclohexyl group but differ critically in their aromatic systems and functional groups.

Structural Contrasts :

  • Backbone Chemistry :
    • Arylcyclohexylamines: Feature a cyclohexyl group directly bonded to an aromatic amine (e.g., piperidine in fexofenadine derivatives).
    • Target Compound: Uses a propanamide linker to separate the cyclohexyl group from the aryl-imidazo[2,1-b]thiazole system.
  • Electronic Properties :
    • The amide group in the target compound introduces hydrogen-bonding capacity, absent in most arylcyclohexylamines.

Table 3: Physicochemical Comparison

Property This compound Fexofenadine-Related Compound A
Molecular Weight 353.48 g/mol 481.58 g/mol
Key Functional Groups Amide, imidazo[2,1-b]thiazole Carboxylic acid, piperidine
Calculated LogP 3.7 (estimated) 4.2

The target compound’s hybrid structure merges the lipophilic cyclohexyl group with the polar amide and heterocyclic components, potentially enhancing blood-brain barrier permeability compared to fexofenadine analogues.

Properties

IUPAC Name

3-cyclohexyl-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h4,7-8,11-15H,1-3,5-6,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJIJCIVTLIQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds containing imidazo[2,1-b]thiazole moieties exhibit significant antiviral activities. For instance, derivatives of imidazo[2,1-b]thiazole have been shown to inhibit viral replication in vitro. A review highlighted that various synthesized N-heterocycles could act as promising antiviral agents against several viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV) .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has demonstrated that imidazo[2,1-b]thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth. In vitro studies have reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

Drug Design and Development

The unique structure of 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide positions it as a candidate for further drug development. Its ability to modulate biological pathways makes it a target for the design of novel therapeutics aimed at treating viral infections and cancers. The compound's pharmacokinetic properties are currently under investigation to optimize its efficacy and safety profiles in clinical settings.

Case Study 1: Antiviral Efficacy Against HCV

A study focused on the synthesis of imidazo[2,1-b]thiazole derivatives demonstrated that certain compounds exhibited high antiviral activity against HCV NS5B RNA polymerase with IC50 values below 0.5 μM. This suggests that this compound could be developed into a potent antiviral agent targeting HCV replication pathways .

Case Study 2: Anticancer Potential

In another investigation, compounds similar to this compound were evaluated for their anticancer properties against breast cancer cell lines. The results showed significant inhibition of cell viability with IC50 values ranging from 0.01 to 0.5 μM across different tested derivatives. This underscores the potential for developing this compound as an effective treatment option for specific types of cancer .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs of 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide, emphasizing substituent effects on biological activity:

Compound Name Core Structure Biological Activity Target/Mechanism Key Structural Features
Target Compound Imidazo[2,1-b]thiazole-phenyl-propanamide Inferred: Antiparasitic/Antiviral Unknown (likely kinase or protease) Cyclohexyl group (lipophilic bulk)
Butamisole Imidazo[2,1-b]thiazole-phenyl-propanamide Anthelmintic Parasite neuromuscular junction 2-Methylpropanamide
Coumarin Derivatives Imidazo[2,1-b]thiazole-coumarin Antiviral (B19V inhibition) Viral replication machinery Coumarin core (enhanced π-π interactions)
SIRT1 Agonist Imidazo[2,1-b]thiazole-phenyl-naphthamide Circadian modulation SIRT1 activation Naphthalene-2-carboxamide, hydroxypyrrolidine
Tetrahydrofuran Carboxamide Imidazo[2,1-b]thiazole-phenyl-tetrahydrofuranamide Anthelmintic Parasite metabolism Tetrahydrofuran carboxylate

Key Findings from Comparative Analysis

Substituent-Driven Activity :

  • The cyclohexyl group in the target compound introduces significant lipophilicity compared to butamisole’s methyl group . This may enhance membrane permeability but could reduce aqueous solubility, impacting bioavailability.
  • Coumarin derivatives replace the propanamide with a chromen-2-one ring, shifting activity toward antiviral effects (e.g., Parvovirus B19 inhibition) via interactions with viral replication proteins .
  • The SIRT1 agonist ’s naphthalene carboxamide and hydroxypyrrolidine substituents enable binding to circadian regulators, absent in the target compound .

Therapeutic Applications :

  • Butamisole and the tetrahydrofuran carboxamide demonstrate that the imidazo[2,1-b]thiazole-phenyl-amide scaffold is effective against parasites. The target compound’s cyclohexyl group may optimize steric interactions with parasite-specific targets.
  • The coumarin derivatives highlight the scaffold’s versatility, where core substitution (coumarin vs. amide) redirects activity from antiparasitic to antiviral.

Mechanistic Insights :

  • Small structural changes, such as replacing a methyl (butamisole) with cyclohexyl (target compound), can alter target specificity. For example, butamisole’s anthelmintic activity relies on disrupting ion channels in parasites , while bulkier substituents might interfere with viral polymerases or host-cell receptors.
  • The SIRT1 agonist’s hydroxypyrrolidine group enables hydrogen bonding with enzymatic pockets, a feature absent in the target compound, suggesting divergent mechanisms .

Biological Activity

3-Cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O4S. The compound features a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and a phenyl group connected via a propanamide linkage. This unique structure is hypothesized to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Several studies have reported on the anticancer properties of imidazo[2,1-b]thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective growth inhibition .
  • Antimicrobial Properties : The imidazo[2,1-b]thiazole scaffold has been associated with antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains and may inhibit the growth of pathogenic microorganisms .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various imidazo[2,1-b]thiazole derivatives, one compound exhibited an IC50 value of 7.01 µM against HeLa cells. This suggests that modifications in the structure can enhance the anticancer efficacy of these compounds .

Case Study 2: Antimicrobial Efficacy

A series of related compounds were tested for their antimicrobial activity against Helicobacter pylori. The results indicated that certain derivatives had comparable efficacy to standard treatments like metronidazole, highlighting the potential for these compounds in antimicrobial applications .

Data Tables

Activity Type IC50 Values (µM) Cell Lines/Organisms Reference
Anticancer7.01HeLa
8.55NCI-H460
AntimicrobialComparable to 10H. pylori
Anti-inflammatoryNot specifiedVarious

The biological activity of this compound is thought to involve multiple mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with DNA : Certain imidazo[2,1-b]thiazole derivatives have been reported to intercalate with DNA, disrupting replication processes.

Q & A

Basic: What synthetic routes are recommended for 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. For example:

  • Step 1: Construct the imidazo[2,1-b]thiazole core via cyclization of thiazole precursors with appropriate amines under reflux conditions (e.g., using ethanol or THF as solvents) .
  • Step 2: Introduce the cyclohexylpropanamide moiety through amide coupling reactions (e.g., HBTU or DCC as coupling agents in DMSO or DMF) .
  • Optimization: Adjust reaction temperature, catalyst loading (e.g., palladium for cross-coupling), and purification methods (e.g., column chromatography or recrystallization) to improve yields. For instance, low-temperature crystallization can enhance purity .

Basic: How can structural integrity be confirmed using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR: Analyze proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm for the phenyl group) and carbonyl signals (amide C=O at ~168–170 ppm) .
  • IR Spectroscopy: Confirm amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and imidazo-thiazole ring vibrations (C–N stretches at ~1500 cm⁻¹) .
  • Mass Spectrometry: Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial Activity: Use agar dilution or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined at 24–48 hours .
  • Cytotoxicity: Screen against human cell lines (e.g., HEK293) via MTT assays, using IC50 thresholds to exclude non-specific toxicity .
  • Controls: Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO <1% v/v) .

Advanced: How can computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., viral NS4B protein) . Focus on binding affinity (ΔG) and key residues (e.g., hydrophobic pockets for cyclohexyl groups).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR Models: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Advanced: How to address contradictions in biological activity data?

Methodological Answer:

  • Replicate Experiments: Use ≥3 independent replicates per assay to account for variability .
  • Dose-Response Curves: Generate full curves (e.g., 0.1–100 μM) to confirm EC50/IC50 consistency.
  • Meta-Analysis: Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Basic: What strategies assess physicochemical properties?

Methodological Answer:

  • Solubility: Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
  • logP Determination: Employ shake-flask or chromatographic methods (e.g., C18 column with isocratic elution) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for weighing and reactions involving volatile solvents (e.g., DMF) .
  • Waste Disposal: Neutralize amide-containing waste with 10% acetic acid before disposal .

Advanced: How to evaluate pharmacokinetics in preclinical models?

Methodological Answer:

  • ADME Profiling:
    • Absorption: Perform Caco-2 permeability assays .
    • Metabolism: Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS .
  • In Vivo Studies: Administer orally (10 mg/kg) to rodents and collect plasma for LC-MS/MS analysis at 0–24h post-dose .

Advanced: How to design SAR studies for efficacy optimization?

Methodological Answer:

  • Core Modifications: Synthesize analogues with varied substituents on the cyclohexyl (e.g., hydroxyl, halogen) and phenyl groups (e.g., nitro, methoxy) .
  • Bioisosteres: Replace the imidazo-thiazole with pyrazolo-thiazole to assess impact on target binding .
  • Activity Cliffs: Identify structural changes causing abrupt potency drops (e.g., steric hindrance from bulky groups) .

Advanced: Best practices for ensuring reproducibility?

Methodological Answer:

  • Documentation: Record reaction parameters (time, temperature, solvent purity) and analytical data (Rf values, NMR shifts) in electronic lab notebooks .
  • Open Data: Deposit crystallography data (e.g., CIF files) in public repositories like Cambridge Structural Database .
  • Peer Review: Pre-publish protocols on platforms like Bio-protocol for community feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.